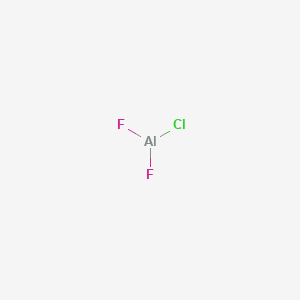
(2s)-2-Phenylpropanamide
Overview
Description
(2S)-2-Phenylpropanamide is an organic compound with the molecular formula C9H11NO It is a chiral amide derived from 2-phenylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-Phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of (2S)-2-phenylpropanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale batch reactors. The process involves the continuous addition of (2S)-2-phenylpropanoic acid and ammonia or an amine, followed by the removal of water to drive the reaction to completion. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Phenylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine or hydrazine under basic or acidic conditions.
Major Products:
Oxidation: 2-Phenylpropanoic acid.
Reduction: 2-Phenylpropanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-Phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Phenylpropanoic acid: The parent compound from which (2S)-2-Phenylpropanamide is derived.
2-Phenylpropanamine: A reduction product of this compound.
N-Phenylpropanamide: A structural isomer with different properties.
Uniqueness: this compound is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
13490-74-9 |
|---|---|
Molecular Formula |
C9H12N- |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
[(2S)-2-phenylpropyl]azanide |
InChI |
InChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1 |
InChI Key |
IDNXKZRWMJYYHZ-MRVPVSSYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N |
Isomeric SMILES |
C[C@H](C[NH-])C1=CC=CC=C1 |
Canonical SMILES |
CC(C[NH-])C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














